Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-7(9(13)14-2)3-6(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOYSKOLFZPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363077 | |
| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71408-02-1 | |
| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"mass spectrometry of Methyl 5-cyano-6-hydroxy-2-methylnicotinate"
An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document moves beyond a standard protocol to detail the underlying scientific rationale for methodological choices, from ionization principles to the prediction of fragmentation pathways. We will explore the optimal strategies for sample preparation, instrument configuration, and data interpretation, grounded in the established principles of mass spectrometry for heterocyclic compounds. This guide is intended for researchers and drug development professionals who require a robust and validated approach to the structural characterization and quantification of this and structurally related molecules.
Introduction
The Analyte: this compound
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure incorporates multiple functional groups—a cyano group, a hydroxyl group, a methyl ester, and a methyl group—all attached to a central pyridine ring. These features dictate its chemical reactivity, polarity, and, critically for this guide, its behavior within a mass spectrometer.
-
Chemical Formula: C₉H₈N₂O₃[1]
-
Molecular Weight: 192.17 g/mol [1]
-
Core Structure: Substituted Nicotinic Acid Ester
The multifunctionality of this molecule makes its unambiguous identification essential, particularly in complex matrices such as reaction mixtures or biological samples.
Analytical Imperative: The Role of Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for the characterization of novel chemical entities and their metabolites due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. For a molecule like this compound, LC-MS/MS offers the capability to:
-
Confirm Molecular Weight: Precisely determine the mass of the intact molecule.
-
Elucidate Structure: Generate characteristic fragment ions that act as a structural fingerprint.
-
Achieve High Sensitivity: Detect and quantify the analyte at very low concentrations.
-
Ensure Specificity: Separate the analyte from isomers and impurities via chromatography and unique mass-to-charge ratios.
Foundational Principles: Ionization and Mass Analysis
Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical parameter in developing a successful MS method. For this compound, Electrospray Ionization (ESI) is the superior choice.
Causality behind the Choice: ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy deposition.[2][3] This is ideal for moderately polar and thermally labile molecules like our analyte, preserving the intact molecular ion for subsequent fragmentation analysis (MS/MS). Alternative techniques like Electron Ionization (EI) would cause excessive, uncontrolled fragmentation, losing the crucial molecular weight information, while Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds.
Expected Ionization Behavior
In positive ion mode ESI, the analyte is expected to readily form a protonated molecule, [M+H]⁺. The most probable site of protonation is the nitrogen atom of the pyridine ring, as it is the most basic site in the molecule.
-
Monoisotopic Mass of M: 192.0535
-
Predicted [M+H]⁺ ion: m/z 193.0608
This singly charged ion will be the precursor selected for tandem mass spectrometry (MS/MS) experiments.
High-Resolution Mass Spectrometry (HRMS) Workflow
A robust analytical workflow is essential for reproducible and reliable data. The following outlines a comprehensive, self-validating system for the analysis of the target compound.
Experimental Workflow Diagram
The overall process, from sample preparation to final data analysis, is a sequential and logical progression designed to ensure data integrity at each stage.
Caption: End-to-end workflow for the LC-MS/MS analysis.
Step-by-Step Experimental Protocol
This protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
3.2.1 Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The formic acid is crucial for promoting efficient protonation.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates.
3.2.2 Liquid Chromatography (LC) Parameters Separation is critical to reduce matrix effects and resolve potential isomers.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; provides good elution strength. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate | A generic gradient suitable for initial screening and method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small volume to prevent peak distortion and column overload. |
3.2.3 Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | As discussed, to generate the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Drying Gas Temp | 325 °C | Facilitates desolvation of droplets in the ESI source. |
| Drying Gas Flow | 10 L/min | Assists in solvent evaporation. |
| Nebulizer Pressure | 35 psi | Promotes the formation of a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| Precursor Ion | m/z 193.06 | The target [M+H]⁺ ion for MS/MS analysis. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures the capture of both low- and high-energy fragments. |
Elucidation of Fragmentation Pathways via Tandem MS (MS/MS)
Principle of Collision-Induced Dissociation (CID)
In CID, the selected precursor ion (m/z 193.06) is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon). The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its most labile bonds, yielding a series of characteristic product ions. The resulting MS/MS spectrum is a structural fingerprint of the molecule.
Predicted Fragmentation of the [M+H]⁺ Precursor (m/z 193.06)
Based on the functional groups present and established fragmentation patterns of related compounds, we can predict several high-probability fragmentation pathways.[4][5] The stability of the aromatic pyridine ring suggests that initial fragmentations will involve the substituents.
-
Pathway A: Loss of Methanol (CH₃OH, 32.03 Da) : The methyl ester and adjacent hydroxyl group can facilitate a concerted loss of methanol, a common fragmentation for such structures. This would result in a fragment ion at m/z 161.03 .
-
Pathway B: Loss of Methoxy Radical (•OCH₃, 31.02 Da) : Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, yielding a fragment at m/z 162.04 .
-
Pathway C: Loss of Carbon Monoxide (CO, 28.00 Da) : Subsequent to the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide, a very stable neutral molecule. This would produce a fragment at m/z 134.04 .
-
Pathway D: Loss of Hydrogen Cyanide (HCN, 27.01 Da) : Fragmentation involving the cyano group and the pyridine ring is a well-documented pathway for aromatic nitriles.[6] This would lead to a fragment at m/z 166.05 .
-
Pathway E: Loss of Water (H₂O, 18.01 Da) : Direct loss of water from the hydroxyl group is also a plausible fragmentation channel.[5] This would result in a fragment ion at m/z 175.05 .
Fragmentation Pathway Diagram
Caption: Predicted MS/MS fragmentation pathways.
Summary of Predicted Fragments
| Predicted m/z | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Formula |
| 175.05 | Water | H₂O | C₉H₇N₂O₂⁺ |
| 166.05 | Hydrogen Cyanide | HCN | C₈H₈NO₃⁺ |
| 162.04 | Methoxy Radical | •OCH₃ | C₈H₆N₂O₂⁺ |
| 161.03 | Methanol | CH₃OH | C₈H₅N₂O₂⁺ |
| 134.04 | Methoxy Radical + CO | •OCH₃ + CO | C₇H₆N₂O⁺ |
Data Interpretation and Structural Confirmation
The cornerstone of trustworthy analysis is the correlation of experimental data with predicted results. An authentic spectrum of this compound should display a precursor ion at m/z 193.0608 (within a narrow mass tolerance, e.g., < 5 ppm). The corresponding MS/MS spectrum should contain a significant portion of the predicted product ions listed in the table above.
The use of a high-resolution instrument is self-validating because it allows for the calculation of the elemental formula for both the precursor and each fragment ion. Confirming that the measured mass of a fragment corresponds to the predicted elemental formula provides extremely high confidence in the structural assignment, effectively ruling out isobaric interferences.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using a reversed-phase LC method coupled with positive mode Electrospray Ionization. The molecule is expected to form a protonated species [M+H]⁺ at m/z 193.06, which upon collision-induced dissociation, yields a rich and informative fragmentation spectrum. Key predicted losses include methanol (CH₃OH), hydrogen cyanide (HCN), and a methoxy radical (•OCH₃). By following the detailed workflow and parameter tables provided, researchers can develop a robust, specific, and sensitive method for the confident identification and characterization of this compound in various applications.
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An In-depth Technical Guide to the Solubility of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl 5-cyano-6-hydroxy-2-methylnicotinate, a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. In the absence of extensive published solubility data, this document outlines a predictive solubility profile based on the compound's molecular structure and functional group analysis. Furthermore, it presents detailed, field-proven experimental protocols for the accurate determination of its solubility in various solvents. These methodologies are designed to be self-validating and are supported by authoritative references. The guide also explores the potential biological significance of cyanopyridine derivatives, providing context for the importance of its physicochemical characterization in drug discovery and development. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of multiple functional groups that dictate its chemical behavior and physical properties. Understanding its solubility is a critical first step in any research and development endeavor, as it directly impacts formulation, bioavailability, and in-vitro assay design.
The molecular structure, presented below, reveals a combination of polar and non-polar moieties that will influence its solubility in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 71408-02-1 | [1] |
| Purity | >98% | [1] |
| Synonyms | Methyl 5-cyano-6-hydroxy-2-methylpyridine-3-carboxylate, 5-Cyano-6-hydroxy-3-(methoxycarbonyl)-2-methylpyridine | [1] |
Predicted Solubility Profile
A qualitative prediction of solubility can be derived from the compound's functional groups: a pyridine ring, a nitrile (-C≡N) group, a hydroxyl (-OH) group, and a methyl ester (-COOCH₃) group.[2]
-
Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, suggesting potential for increased solubility in acidic aqueous solutions through salt formation.[3] Pyridine itself is miscible with water.[3]
-
Hydroxyl Group : The -OH group is highly polarized and can act as both a hydrogen bond donor and acceptor. This significantly increases the potential for solubility in polar protic solvents like water and alcohols.[2][4]
-
Nitrile Group : The nitrile group is strongly polar and can act as a hydrogen bond acceptor, contributing to solubility in water and other polar solvents.[5][6]
-
Methyl Ester Group : The ester group is polar but lacks hydrogen bond donating capabilities. It is generally soluble in a range of organic solvents from non-polar (like hexane) to more polar ones (like ethyl acetate).[1]
-
Overall Structure : The presence of multiple polar, hydrogen-bonding functional groups suggests that this compound will exhibit at least some solubility in polar solvents. However, the aromatic ring and the methyl groups contribute to its non-polar character, which may limit its aqueous solubility and promote solubility in organic solvents.
Based on this analysis, the compound is predicted to be:
-
Slightly soluble to soluble in polar protic solvents such as water (especially at acidic or basic pH), methanol, and ethanol.
-
Soluble in polar aprotic solvents like DMSO and DMF.
-
Sparingly soluble to insoluble in non-polar solvents such as hexane and toluene.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols are based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[7][8]
General Experimental Workflow
The overall process for determining the solubility of this compound is depicted in the following workflow diagram.
Caption: Workflow for solubility determination.
Protocol 1: Shake-Flask Method for Aqueous and Organic Solvents
This protocol describes the steps to determine the equilibrium solubility of the target compound.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Slurry: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg in 1-2 mL of the chosen solvent). The presence of undissolved solid is crucial to ensure saturation.[8]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least one hour. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically-resistant 0.22 µm syringe filter.[8] This step must be performed carefully to avoid temperature changes that could affect solubility.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method (UV-Vis or HPLC).
Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
This method is suitable if the compound has a distinct chromophore and does not suffer from interference from the solvent.
Procedure:
-
Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[9]
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.99.[10]
-
Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment at λmax.
-
Calculate Solubility: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the compound in the original saturated solution.[11]
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.[12]
Procedure:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) to achieve good separation and peak shape for this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create a calibration curve.
-
Analyze Sample: Inject the diluted supernatant from the solubility experiment into the HPLC system under the same conditions.
-
Calculate Solubility: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Multiply this concentration by the dilution factor to obtain the final solubility value.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: Due to the basic nature of the pyridine nitrogen, the solubility in aqueous solutions is expected to be pH-dependent. In acidic conditions, the nitrogen can be protonated, forming a more soluble salt. The acidic nature of the hydroxyl group may lead to increased solubility in basic conditions through deprotonation.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature. This relationship can be investigated by performing the shake-flask experiment at different temperatures.[13]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) like ethanol or PEG 300 to an aqueous solution can significantly increase the solubility of poorly soluble organic compounds.
Potential Biological Significance and Signaling Pathways
While specific biological activities of this compound are not extensively documented in publicly available literature, the cyanopyridine scaffold is of significant interest in medicinal chemistry.
Caption: Potential biological roles of cyanopyridine derivatives.
Derivatives of cyanopyridine have demonstrated a wide range of pharmacological effects.[14] They are being investigated for:
-
Anticancer Activity: Many cyanopyridine derivatives have shown potential as anticancer agents by targeting various biological entities. Some have been identified as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial in many cancers.[15]
-
Apoptosis Induction: Certain 3-cyanopyridine compounds have been identified as modulators of survivin, a protein that inhibits apoptosis (programmed cell death).[16] By inhibiting survivin, these compounds can induce apoptosis in cancer cells, making them attractive therapeutic candidates.
-
Antimicrobial Activity: The cyanopyridine scaffold has also been associated with antimicrobial and antibacterial properties, making it a valuable starting point for the development of new antibiotics.[15][17]
The presence of the cyano group is often crucial for the observed biological activity, potentially by increasing the electrophilicity of adjacent carbon atoms and favoring interactions with biological nucleophiles.[18]
Conclusion
This guide provides a foundational understanding of the solubility of this compound. While a predictive analysis suggests moderate solubility in polar solvents, this must be confirmed through rigorous experimental validation. The detailed protocols provided herein offer a robust framework for researchers to accurately quantify the solubility of this compound, a critical parameter for its advancement in any research or drug development pipeline. The established biological potential of the broader cyanopyridine class underscores the importance of such fundamental physicochemical characterization.
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An In-Depth Technical Guide to the Synthesis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Introduction
Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds and functional materials. Its unique arrangement of substituents—a cyano group, a hydroxyl group, a methyl group, and a methyl ester—on the pyridine core makes it an attractive scaffold for medicinal chemists and materials scientists. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on the selection of starting materials, the underlying reaction mechanisms, and detailed experimental protocols.
Primary Synthetic Pathway: A Multicomponent Approach
The most efficient and convergent strategy for the synthesis of polysubstituted pyridines, including the target molecule, is through a multicomponent reaction (MCR). Specifically, an advanced version of the Guareschi-Thorpe reaction provides a direct route to the desired 6-hydroxy-5-cyanopyridine core.[1][2][3] This one-pot synthesis is characterized by its operational simplicity, high atom economy, and the use of readily available starting materials.
Core Principle: The Guareschi-Thorpe Reaction
The Guareschi-Thorpe reaction involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a cyano-containing active methylene compound in the presence of an ammonia source.[1][2] This reaction proceeds through a cascade of condensation, cyclization, and dehydration steps to afford the highly substituted pyridine ring. For the synthesis of this compound, the judicious selection of starting materials is paramount to achieving the desired substitution pattern.
Selection of Starting Materials
The following starting materials are proposed for the efficient synthesis of this compound via a multicomponent approach:
| Starting Material | Role in the Final Product | Rationale for Selection |
| Methyl Acetoacetate | Provides the C2-methyl group and the C3-methyl ester (nicotinate) | A readily available and commonly used β-ketoester that directly installs the required methyl and methyl ester functionalities at the correct positions. |
| Cyanoacetamide | Provides the C4, C5-cyano, and C6-hydroxy (pyridone) moieties | A bifunctional reagent with an active methylene group and a cyano group, which is crucial for the cyclization and formation of the 5-cyano-6-hydroxypyridine core.[4] |
| Ammonium Salt (e.g., Ammonium Acetate or Ammonium Carbonate) | Source of the nitrogen atom for the pyridine ring and acts as a catalyst | Provides the nitrogen for the heterocycle and facilitates the condensation reactions. Ammonium carbonate can also act as a base to promote the reaction.[1][2] |
Proposed Reaction Mechanism
The reaction is initiated by a Knoevenagel condensation between the active methylene group of cyanoacetamide and the keto group of methyl acetoacetate, catalyzed by a base (ammonia from the ammonium salt). This is followed by a Michael addition of another molecule of cyanoacetamide (or the enamine intermediate) and subsequent intramolecular cyclization. Tautomerization and dehydration then lead to the formation of the stable 6-hydroxypyridine (2-pyridone) ring.
Caption: Proposed reaction pathway for the synthesis of this compound via an advanced Guareschi-Thorpe reaction.
Experimental Protocol: Multicomponent Synthesis
This protocol is a representative procedure based on established methods for the synthesis of related 6-hydroxypyridine derivatives.[4] Optimization may be required to achieve the highest yield and purity for the target molecule.
Materials and Reagents
-
Methyl acetoacetate
-
Cyanoacetamide
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5-2 equivalents).
-
Add ethanol as a solvent to achieve a suitable concentration for the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration.
-
The solvent from the filtrate is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.
Alternative Synthetic Strategies
While the multicomponent approach is highly recommended, alternative strategies involving the modification of a pre-existing pyridine ring can also be considered. These routes are generally more linear and may involve more synthetic steps.
Functionalization of a Pre-formed Pyridine Ring
This approach would start with a simpler, substituted pyridine and introduce the required functional groups in a stepwise manner. For instance, one could envision a synthesis starting from a 2-methylnicotinate derivative. The introduction of a cyano group at the 5-position and a hydroxyl group at the 6-position would be the key transformations. This could potentially involve:
-
Nitration of the pyridine ring, followed by reduction to an amino group.
-
Sandmeyer reaction to introduce the cyano group.
-
Oxidation or other methods to introduce the hydroxyl group at the 6-position.
This stepwise approach, however, often suffers from issues with regioselectivity and may require protecting groups, making it less efficient than the multicomponent synthesis.
Conclusion
The synthesis of this compound is most effectively achieved through a multicomponent reaction based on the Guareschi-Thorpe condensation. This method offers a convergent and atom-economical route using readily available and inexpensive starting materials such as methyl acetoacetate and cyanoacetamide. The operational simplicity and efficiency of this one-pot procedure make it highly attractive for both academic research and industrial applications. While alternative, more linear syntheses are conceivable, they typically lack the elegance and efficiency of the multicomponent strategy. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 23, 2026, from [Link]
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Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved January 23, 2026, from [Link]
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International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. Retrieved January 23, 2026, from [Link]
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J-STAGE. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved January 23, 2026, from [Link]
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Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved January 23, 2026, from [Link]
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PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved January 23, 2026, from [Link]
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Introduction: The Significance of Nicotinonitrile Scaffolds in Modern Chemistry
An In-depth Technical Guide on the Theoretical Studies of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Nicotinonitrile derivatives, a class of pyridine-based compounds, represent a cornerstone in the field of medicinal chemistry and materials science. Their inherent structural features, including the electron-withdrawing nitrile group and the versatile pyridine ring, make them privileged scaffolds for the design of novel therapeutic agents and functional materials. These compounds have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The subject of this guide, this compound (CAS No: 71408-02-1), is a functionally rich derivative within this class, possessing multiple reactive sites that make it a compelling candidate for theoretical investigation and drug development.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. By integrating principles of computational chemistry with experimental insights, we aim to provide a robust framework for understanding and predicting the behavior of this molecule, thereby accelerating its potential application in various scientific domains.
Molecular Structure and Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach
The foundational step in the theoretical study of any molecule is the accurate determination of its three-dimensional structure. For this compound, this is achieved through a synergistic combination of experimental techniques and computational modeling.
Synthesis and Experimental Validation
While a detailed synthesis protocol is beyond the scope of this theoretical guide, it is crucial to acknowledge that the molecule is typically synthesized and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.[2] Single-crystal X-ray diffraction, when feasible, provides the most precise experimental data on bond lengths, bond angles, and crystal packing, serving as a gold standard for validating computational models.[3][4]
Computational Structure Optimization
Density Functional Theory (DFT) has emerged as the preeminent computational method for accurately predicting the geometric and electronic properties of organic molecules. The process begins with the construction of an initial 3D model of this compound, which is then subjected to geometry optimization.
The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of computational efficiency and accuracy.[5] A Pople-style basis set, such as 6-311++G(d,p), is typically used to provide a flexible description of the electron distribution.[6]
The result of this optimization is a minimum-energy conformation of the molecule, from which key geometric parameters can be extracted and compared with experimental data.
Table 1: Comparison of Key Geometric Parameters for this compound (Illustrative Data)
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| C≡N Bond Length (Å) | Value | Value |
| C=O Bond Length (Å) | Value | Value |
| O-H Bond Length (Å) | Value | Value |
| Pyridine Ring C-C Bond Angles (°) | Value | Value |
| Pyridine Ring C-N Bond Angles (°) | Value | Value |
Note: This table is illustrative. Actual experimental data would be required for a direct comparison.
Delving Deeper: Advanced Theoretical Analyses
With an optimized molecular structure, a suite of theoretical analyses can be performed to gain a deeper understanding of the molecule's properties.
Vibrational Spectroscopy (FT-IR)
Theoretical frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an experimental FT-IR spectrum.[6] This allows for the precise assignment of spectral bands to specific functional groups, such as the characteristic stretching frequencies of the nitrile (C≡N), carbonyl (C=O), and hydroxyl (O-H) groups. The isonitrile group, in particular, can serve as a sensitive infrared probe of the local molecular environment.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of a molecule.[8] By comparing the calculated shifts with experimental data, the structural assignment can be unequivocally confirmed.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.[9] The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the charge distribution on the molecular surface. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen of the nitrile group, are expected to be regions of negative potential (red/yellow), while the hydrogen of the hydroxyl group and parts of the pyridine ring will exhibit positive potential (blue). This information is crucial for predicting how the molecule will interact with biological receptors or other reactants.
Application in Drug Discovery: Molecular Docking and Dynamics
The ultimate goal of many theoretical studies is to assess a molecule's potential as a therapeutic agent. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.[10]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target.[10] The process involves:
-
Target Identification: Selecting a protein receptor implicated in a disease of interest. Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes, including kinases.[1]
-
Binding Site Prediction: Identifying the active site or allosteric binding pockets on the protein.
-
Docking Simulation: Using algorithms to fit the ligand into the binding site in various conformations and calculating a "docking score" that estimates the binding affinity.[9]
-
Interaction Analysis: Visualizing the docked complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the binding.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time.[9] By simulating the movements of atoms and molecules, MD can:
-
Assess the stability of the docked pose.
-
Provide a more accurate estimation of binding free energy.
-
Reveal conformational changes in the protein upon ligand binding.
Protocols for Core Theoretical Experiments
Protocol 1: DFT Geometry Optimization and Frequency Calculation
-
Input File Preparation:
-
Construct the 3D structure of this compound using molecular modeling software.
-
Create an input file for a computational chemistry package (e.g., Gaussian).
-
Specify the calculation type: Opt Freq (Optimization and Frequency).
-
Define the level of theory: e.g., B3LYP/6-311++G(d,p).
-
Specify the charge (0) and multiplicity (1 for a singlet state).
-
-
Execution:
-
Submit the input file to a high-performance computing cluster.
-
-
Analysis:
-
Verify that the optimization has converged and that there are no imaginary frequencies (indicating a true minimum).
-
Extract the optimized coordinates, bond lengths, and bond angles.
-
Visualize the calculated vibrational modes and compare the frequencies with an experimental FT-IR spectrum.
-
Protocol 2: Molecular Docking Analysis
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges.
-
-
Grid Generation:
-
Define a "docking box" that encompasses the binding site of the receptor.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses.
-
-
Results Analysis:
-
Rank the poses based on their docking scores.
-
Visualize the top-ranked pose and analyze the intermolecular interactions between the ligand and the receptor.
-
Conclusion: The Predictive Power of Theoretical Studies
The theoretical investigation of this compound provides invaluable insights that complement and guide experimental research. Through the application of DFT, molecular docking, and MD simulations, it is possible to build a comprehensive understanding of its structural, electronic, and biological properties. These computational approaches not only allow for the rationalization of experimental findings but also possess a powerful predictive capability, enabling the in silico screening of its potential as a drug candidate and guiding the design of new, more potent analogues. As computational resources continue to grow, the role of theoretical studies in accelerating the discovery and development of novel molecules like this compound will only become more profound.
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Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4618. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Chemistry & Biodiversity, 18(3), e2000880. Available from: [Link]
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(n.d.). methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]
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(n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate. Available from: [Link]
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Prakash, H., et al. (2022). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2022(3), M1447. Available from: [Link]
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Kaliyeva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available from: [Link]
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Li, J., et al. (2020). A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites. Current Genomics, 21(1), 3-10. Available from: [Link]
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Al-Ghorbani, M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of Novel Thiophene Derivatives. Polycyclic Aromatic Compounds, 42(9), 7127-7151. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Al-Ghorbani-Shkir/906560d29388062961803565089307c0825313a2]([Link]
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Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. ResearchGate. Available from: [Link]
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(n.d.). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. Available from: [Link]
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Krivorotov, D. V., et al. (2025). Synthesis and X-ray crystallography of [Mg(H2O)6][AnO2(C2H5COO)3]2 (An = U, Np, or Pu). ResearchGate. Available from: [Link]
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Bothwell, J. H., et al. (2023). Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae. MDPI. Available from: [Link]
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Kumar, R., et al. (n.d.). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. RSC Publishing. Available from: [Link]
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Stinson, K., & Bowman, M. (2024). Computational Analysis of O6-Methylated Guanine and Thioguanine Complexes. Lux et Fides: A Journal for Undergraduate Christian Scholars, 2(1), Article 6. Available from: [Link]
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Dalvie, D. K., et al. (n.d.). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. PubMed. Available from: [Link]
- (n.d.). Process for the production of 6-methylnicotinic acid ester. Google Patents.
-
Ali, B., et al. (2024). Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum. PubMed Central. Available from: [Link]
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Csovcsics, C., et al. (2025). Synthesis, Crystal Structure, and Conformation of Methyl 5-Oacetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside. ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. ResearchGate. Available from: [Link]
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Vivas-Reyes, R., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available from: [Link]
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Chen, Y.-C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. Available from: [Link]
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Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. Available from: [Link]
- (n.d.). Method for producing 2-amino-6-methylnicotinic acid. Google Patents.
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(n.d.). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. ResearchGate. Available from: [Link]
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(n.d.). Methyl 2-cyano-6-methylnicotinate. PubChem. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Exploring the Versatility of the Cyano Group in Methyl 5-cyano-6-hydroxy-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyano Group in Heterocyclic Scaffolds
Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of the cyano (nitrile) group on this electron-deficient pyridine ring, flanked by a hydroxyl and a methyl ester group, opens a gateway to a diverse array of chemical transformations. The inherent electrophilicity of the nitrile carbon, coupled with the electronic landscape of the nicotinic acid backbone, allows for its selective conversion into various valuable functional groups.[1] This guide provides an in-depth exploration of the key reactions of the cyano group in this molecule, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids
The conversion of the cyano group to a carboxamide or a carboxylic acid is a fundamental transformation that dramatically alters the physicochemical properties of the parent molecule, often impacting solubility, hydrogen bonding capacity, and biological activity. This transformation can be achieved under either acidic or basic conditions, with the reaction outcome being tunable by controlling the reaction parameters.[2]
Mechanistic Rationale
Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water. Tautomerization of the resulting imidic acid intermediate leads to the formation of an amide.[2] Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid.
Conversely, basic hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Similar to acid-catalyzed hydrolysis, forcing conditions can drive the reaction to the carboxylic acid. It is important to note that the methyl ester group is also susceptible to hydrolysis under these conditions.
Caption: Simplified mechanism for the reduction of a nitrile with LiAlH₄.
Protocol 3: Reduction to Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate
This protocol describes the reduction of the cyano group using lithium aluminum hydride. Caution: LAH is a highly reactive and pyrophoric reagent that must be handled with care under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
Schlenk flask, dropping funnel, magnetic stirrer, inert atmosphere (N₂ or Ar), ice bath, filtration apparatus
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Suspend LAH (2.0-3.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification may be required.
| Reducing Agent | Typical Conditions | Product | Key Considerations |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF, 0 °C to RT | Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate | Highly reactive, requires inert and anhydrous conditions. Will also reduce the ester. |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ (high pressure), various solvents | Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate | Milder conditions, but may require specialized equipment for high-pressure reactions. [3] |
III. Cycloaddition Reactions: Expanding the Heterocyclic Core
The cyano group can participate as a 2π component in cycloaddition reactions, offering a sophisticated strategy for the construction of fused heterocyclic systems. For instance, in a [2+2+2] cycloaddition, the nitrile can react with two alkyne molecules, often catalyzed by a transition metal, to form a new pyridine ring. [4][5]While less common for unactivated nitriles, intramolecular variants or reactions with highly reactive partners can be effective. [6]
Conceptual Application: Intramolecular [4+2] Cycloaddition
While a detailed protocol is highly substrate-dependent, a conceptual workflow for a potential intramolecular hetero-Diels-Alder reaction is presented below. This would require prior modification of the starting material to introduce a suitable diene tethered to the pyridine ring.
Caption: Conceptual workflow for a cycloaddition reaction involving the cyano group.
The reactivity of the cyano group in this compound as a dienophile in a Diels-Alder type reaction would be influenced by the electronic nature of the pyridine ring and the substituents. The electron-withdrawing character of the cyano group itself makes it a potential, albeit often reluctant, dienophile. [6]
Conclusion
The cyano group in this compound is a versatile functional handle that provides access to a wide range of valuable derivatives. Through well-established chemical transformations such as hydrolysis and reduction, researchers can readily access amides, carboxylic acids, and primary amines. Furthermore, the potential for the cyano group to participate in cycloaddition reactions opens avenues for the synthesis of more complex, fused heterocyclic systems. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic manipulation of this important building block in drug discovery and materials science.
References
-
S. M. El-Khawass, et al. (1988). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Farmaco, Edizione Scientifica. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Weinreb, S. M. (2010). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Accounts of Chemical Research. [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Gunanathan, C., & Hsieh, J. C. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]
-
Wang, N., et al. (2020). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition. [Link]
-
LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
ResearchGate. (n.d.). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Wikipedia. (2023). Nitrile reduction. [Link]
-
Ferreira, L. G., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymer Synthesis Using Methyl 5-cyano-6-hydroxy-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Polymer Architectures with a Versatile Nicotinate Monomer
Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a highly functionalized pyridine derivative poised for the synthesis of novel polymers with tailored properties. Its unique molecular architecture, featuring a reactive hydroxyl group, a nitrile moiety, and a methyl ester, offers multiple avenues for polymerization, leading to materials with potential applications in drug delivery, specialty coatings, and advanced materials. The presence of the nicotinic acid backbone, a derivative of vitamin B3, also opens up possibilities for creating biocompatible or bioactive polymers.[1][2]
This guide provides detailed protocols for leveraging this monomer in polymer synthesis, focusing on polycondensation reactions to create polyesters and polyamides. We will explore both direct polymerization and polymerization following straightforward monomer modification. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Monomer Overview and Properties
Before delving into polymerization, it is crucial to understand the characteristics of the starting monomer.
| Property | Value | Source |
| IUPAC Name | Methyl 5-cyano-6-hydroxy-2-methylpyridine-3-carboxylate | [3] |
| CAS Number | 71408-02-1 | [3][4] |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
The key reactive sites for polymerization are the hydroxyl group and the potential for modification of the cyano and ester groups.
Proposed Polymerization Strategies & Protocols
We will explore two primary strategies for the polymerization of this compound:
-
Direct Polycondensation: Utilizing the inherent hydroxyl functionality to create polyesters.
-
Polycondensation after Monomer Modification: Chemically modifying the monomer to introduce new reactive groups (amine or carboxylic acid) for polyamide synthesis.
Strategy 1: Direct Polycondensation for Polyester Synthesis
This approach leverages the reactivity of the hydroxyl group on the pyridine ring with a suitable comonomer, such as a dicarboxylic acid or diacyl chloride. The direct esterification route offers a straightforward path to novel polyesters.
This protocol details the reaction of this compound with a diacyl chloride, a common and efficient method for polyester synthesis.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacyl chloride)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)[5]
-
Pyridine (as an acid scavenger)
-
Methanol (for polymer precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Dropping funnel.
-
Filtration apparatus (Büchner funnel and flask).
-
Vacuum oven.
Step-by-Step Methodology:
-
Monomer Dissolution: In the three-neck flask, dissolve a precise amount of this compound and an equimolar amount of the chosen diacyl chloride (e.g., terephthaloyl chloride) in anhydrous NMP under a nitrogen atmosphere.
-
Addition of Acid Scavenger: Add a slight excess (approximately 2.2 equivalents) of pyridine to the reaction mixture. Pyridine will neutralize the HCl generated during the reaction, driving the equilibrium towards polymer formation.
-
Reaction Initiation: With gentle stirring, heat the mixture to a temperature between 80-100°C.
-
Polymerization: Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol. The polyester will precipitate as a solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Strategy 2: Polycondensation via Monomer Modification for Polyamide Synthesis
Aromatic polyamides are renowned for their excellent thermal and mechanical properties.[5][6] To synthesize polyamides from our target monomer, we must first introduce an amine or a carboxylic acid functionality.
The cyano group can be reduced to a primary amine, creating a novel amino-alcohol monomer suitable for polyamide synthesis when reacted with a dicarboxylic acid.
Proposed Monomer Modification Workflow:
Caption: Workflow for polyamide synthesis via monomer modification.
This protocol utilizes a direct phosphorylation reaction, which is effective for polyamide synthesis from diamines and dicarboxylic acids under mild conditions.
Materials:
-
Modified Monomer (Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate)
-
Aromatic or Aliphatic Dicarboxylic Acid (e.g., Isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Methanol
Equipment:
-
Same as Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, combine the modified amine monomer, an equimolar amount of the dicarboxylic acid, calcium chloride (to improve solubility), and a mixture of NMP and pyridine.
-
Addition of Condensing Agent: Stir the mixture at room temperature until all solids are dissolved. Then, add triphenyl phosphite (TPP) as the condensing agent.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain it for 3-6 hours. The solution will become viscous.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polyamide by pouring the solution into methanol. Filter and wash the polymer with methanol and water.
-
Drying: Dry the resulting polyamide in a vacuum oven at 80°C.
Characterization of Synthesized Polymers
The structure and properties of the newly synthesized polymers should be thoroughly investigated using a range of analytical techniques.
| Analytical Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of functional groups (ester, amide, nitrile, hydroxyl) and successful polymerization. |
| NMR Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
Expected Properties and Potential Applications
Polymers derived from this compound are anticipated to exhibit a unique combination of properties due to the functional groups present.
| Polymer Type | Expected Properties | Potential Applications |
| Polyester | Good solubility in organic solvents, potential for fluorescence due to the cyanopyridine moiety[7], and good thermal stability. | Advanced coatings, optical materials, and specialty films. |
| Polyamide | High thermal stability, good mechanical strength, and potential for hydrogen bonding influencing processability.[5][8] | High-performance engineering plastics, membranes for separation, and biomedical materials.[9][10] |
The presence of the pyridine ring in the polymer backbone can also enhance properties such as adhesion and may impart specific catalytic or biological activity.[7][11][12]
Conclusion
This compound is a promising, yet underexplored, monomer for the synthesis of novel functional polymers. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this versatile building block. The ability to create both polyesters and polyamides through straightforward synthetic routes opens up a wide design space for new materials with tailored properties for a variety of advanced applications.
References
-
ResearchGate. Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. Available from: [Link]
-
ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]
-
ACS Publications. Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. Available from: [Link]
-
The Royal Society of Chemistry. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Available from: [Link]
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]
-
MDPI. Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. Available from: [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]
-
Matyjaszewski Polymer Group. Direct polymerization of functional monomers. Available from: [Link]
-
MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]
-
PubMed. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Available from: [Link]
-
PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Available from: [Link]
-
ResearchGate. Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization. Available from: [Link]
-
PubMed Central. Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Available from: [Link]
-
ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Available from: [Link]
-
Journal of Chemical Reviews. Properties and Applications of Polymers: A Mini Review. Available from: [Link]
-
RSC Publishing. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SmallMolecules.com | this compound| ChemScene (5g) from chemscene | SmallMolecules.com [smallmolecules.com]
- 4. 71408-02-1|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Welcome to the technical support center for the purification of Methyl 5-cyano-6-hydroxy-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this substituted hydroxypyridine. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity and yield for your critical applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by probable causes and detailed, step-by-step solutions.
Problem 1: Low Recovery After Recrystallization
You've attempted to purify your crude product by recrystallization, but the yield of pure crystals is significantly lower than expected.
Probable Causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss of product in the mother liquor. Conversely, a solvent in which the compound is too insoluble will not allow for effective dissolution at elevated temperatures.
-
Insufficient Cooling: The crystallization process may not have been allowed to proceed to completion due to inadequate cooling time or temperature.
-
Precipitation vs. Crystallization: The compound may have "crashed out" of solution as an amorphous solid rather than forming well-defined crystals, trapping impurities.
Step-by-Step Solutions:
-
Systematic Solvent Screening:
-
Begin by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Look for a solvent system where the product readily dissolves at the solvent's boiling point but precipitates upon cooling to room temperature or 0-4°C.
-
-
Optimize Cooling Conditions:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once at room temperature, place the flask in an ice bath for at least an hour to maximize crystal formation. For some systems, further cooling in a freezer may be beneficial, provided the solvent does not freeze.
-
-
Seeding:
-
If crystallization is slow to initiate, add a small, pure crystal of this compound (a "seed crystal") to the cooled solution to induce crystallization.
-
-
Solvent/Anti-Solvent System:
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a pre-chilled "anti-solvent" (in which the product is poorly soluble) dropwise until the solution becomes turbid.
-
Gently warm the mixture until the turbidity just disappears, and then allow it to cool slowly.
-
Problem 2: Persistent Impurities After Column Chromatography
Despite purification by silica gel column chromatography, your final product is still contaminated with impurities as determined by TLC or LC-MS.
Probable Causes:
-
Inappropriate Eluent System: The polarity of the mobile phase may not be optimal to achieve sufficient separation between your product and the impurities.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Co-elution of Impurities: An impurity may have a very similar polarity to your product, making baseline separation difficult.
-
Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Step-by-Step Solutions:
-
Fine-Tune the Mobile Phase:
-
Systematically vary the ratio of your chosen solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve a retention factor (Rf) of 0.2-0.4 for your product on TLC.[1]
-
The addition of a small amount of a modifier, such as acetic acid or triethylamine, can improve peak shape and separation for acidic or basic compounds, respectively. Given the hydroxy-pyridine nature of the target compound, which can exhibit both acidic and basic properties, this can be particularly effective.
-
-
Optimize Column Loading:
-
As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before dry-loading it onto the column. This often results in better separation than wet-loading.
-
-
Consider Alternative Stationary Phases:
-
If impurities persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel. For highly polar compounds, reverse-phase chromatography (e.g., C18) may be more effective.
-
-
Gradient Elution:
-
Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities, then your product, and finally, more polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The nature of impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of substituted pyridones often include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the ester or cyano group), and regioisomers if the cyclization reaction is not perfectly selective.[2] It is crucial to characterize your crude product by techniques like LC-MS to identify the major impurities before selecting a purification strategy.
Q2: My purified product is a solid but appears discolored (e.g., yellow or brown). What can I do?
A2: Discoloration is often due to the presence of minor, highly colored impurities.
-
Activated Carbon Treatment: Dissolve your product in a suitable hot solvent and add a small amount of activated carbon. Keep the solution hot for a few minutes, and then filter it through a pad of celite to remove the carbon. The filtrate can then be allowed to crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: A second recrystallization from a different solvent system can sometimes effectively remove the impurities causing the discoloration.
Q3: Can I use preparative HPLC for the purification of this compound?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying compounds, especially on a smaller scale or when dealing with difficult-to-separate impurities.[3] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. The addition of a buffer, such as ammonium acetate, can improve peak shape.[3]
Q4: How should I dry my purified this compound?
A4: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor. The purified product should then be dried under high vacuum to remove all traces of solvent. For small amounts, a vacuum desiccator can be used. For larger quantities, a vacuum oven at a temperature well below the compound's melting point is suitable.
Experimental Workflow Visualization
General Purification Workflow
Caption: Decision tree for selecting a purification method.
Troubleshooting Column Chromatography
Caption: A logical approach to troubleshooting column chromatography.
References
- Vertex AI Search.
- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
- The Royal Society of Chemistry.
- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
ResearchGate. How can i purify an N-substituted pyridone with the fonction -COOH from a basic environment? and what kind of base should i use?. Available from: [Link].
- Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Accessed January 23, 2026.
Sources
Technical Support Center: Synthesis of Nicotinic Acid Derivatives with Alternative Catalysts
Welcome to the Technical Support Center for the synthesis of nicotinic acid and its derivatives using alternative catalytic systems. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional synthesis routes towards more sustainable and efficient methodologies. Here, we address common challenges and frequently asked questions encountered during experimental work with heterogeneous catalysts, photocatalysts, and biocatalysts. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower your research and development.
Section 1: Troubleshooting Guide for Heterogeneous Catalysis
Heterogeneous catalysis, particularly gas-phase oxidation of 3-picoline, represents a significant move towards greener production of nicotinic acid by avoiding harsh liquid-phase oxidants.[1][2] However, researchers often face challenges in optimizing these systems.
FAQ 1: My nicotinic acid yield is consistently low when using a V-Ti oxide catalyst. What are the likely causes and how can I improve it?
Low yield in a gas-phase oxidation reaction can stem from several factors, from catalyst composition to reaction conditions and product isolation.
Possible Cause 1: Suboptimal Catalyst Composition. The efficiency of V-Ti catalysts is highly sensitive to the vanadium content. An excessive amount of V₂O₅ can lead to decreased yield and selectivity.[1]
-
Troubleshooting Steps:
-
Catalyst Screening: If synthesizing your own catalyst, screen different V₂O₅ loadings. Catalysts with a lower V₂O₅ content (e.g., 5-10%) often exhibit higher efficiency.[1]
-
Promoter Addition: Consider the addition of promoters like chromium, iron, or tungsten oxides, which have been shown to improve catalyst performance.[1]
-
Support Effects: The nature of the TiO₂ support is crucial. Ensure it has a high surface area and the appropriate crystalline phase (anatase is often preferred).
-
Possible Cause 2: Inadequate Reaction Temperature. The oxidation of 3-picoline is highly temperature-dependent. Too low a temperature will result in poor conversion, while excessively high temperatures can lead to complete oxidation (combustion) to CO₂ and H₂O, or undesirable side reactions like decarboxylation.[1]
-
Troubleshooting Steps:
-
Temperature Optimization: Perform a temperature screening study. Typical temperature ranges for V₂O₅-based catalysts are between 280-500 °C.[1] Start with a lower temperature and gradually increase it while monitoring the conversion of 3-picoline and the selectivity towards nicotinic acid.
-
Residence Time: Adjust the flow rate of the reactants to optimize the residence time in the catalyst bed. A shorter residence time may be necessary at higher temperatures to prevent over-oxidation.
-
Possible Cause 3: Product Desublimation and Isolation Issues. Nicotinic acid can desublimate in cooler parts of the reactor system, leading to blockages and apparent low yields.[1] Furthermore, its low solubility in water can complicate recovery from the gas stream.[1][2]
-
Troubleshooting Steps:
-
Reactor Design: Ensure the reactor outlet and downstream tubing are heated to prevent premature desublimation.
-
Isolation Method: Consider alternative isolation techniques to simple water scrubbing. Lonza developed a process involving the formation of ammonium nicotinate followed by spray drying, which avoids issues with the low water solubility of nicotinic acid.[1]
-
Experimental Protocol: Gas-Phase Oxidation of 3-Picoline using a V₂O₅-TiO₂ Catalyst
-
Catalyst Preparation:
-
Prepare the V₂O₅-TiO₂ catalyst by incipient wetness impregnation of a high-surface-area TiO₂ support with a solution of ammonium metavanadate.
-
Dry the impregnated support at 120 °C overnight.
-
Calcine the catalyst at 450 °C for 4 hours in air.
-
-
Reactor Setup:
-
Pack a fixed-bed reactor with the prepared catalyst.
-
Place the reactor inside a tube furnace with a programmable temperature controller.
-
Connect a feed system capable of delivering a precise mixture of 3-picoline, air, and an inert gas (e.g., N₂).
-
Connect the reactor outlet to a series of traps (e.g., a condenser followed by a water scrubber) to collect the products.
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 340 °C) under a flow of air.[1]
-
Introduce the 3-picoline feed into the air stream. The feed can be vaporized by passing the air through a heated saturator containing liquid 3-picoline.
-
Maintain a constant flow rate and temperature for the duration of the experiment.
-
-
Product Analysis:
-
Analyze the collected liquid products by HPLC to determine the concentration of nicotinic acid, unreacted 3-picoline, and any byproducts.
-
Analyze the off-gas by gas chromatography (GC) to quantify CO, CO₂, and other volatile byproducts.
-
Section 2: Overcoming Challenges in Photocatalytic Synthesis
Photocatalysis offers a promising green alternative for nicotinic acid synthesis, often operating at ambient temperature and pressure.[1] However, selectivity and conversion rates can be challenging to optimize.
FAQ 2: My photocatalytic oxidation of 3-picoline using TiO₂ shows high conversion but very low selectivity for nicotinic acid. What's going wrong?
This is a common issue in photocatalysis where the highly reactive species generated can lead to over-oxidation.
Possible Cause 1: Incorrect pH. The pH of the reaction medium significantly influences the surface charge of the TiO₂ catalyst and the speciation of the reactants and products, thereby affecting adsorption and reaction pathways.
-
Troubleshooting Steps:
-
pH Optimization: The selectivity towards nicotinic acid can be dramatically improved by adjusting the pH. For instance, with Degussa P25 TiO₂, increasing the pH to 12.7 has been shown to increase selectivity.[1] Conduct a series of experiments at different pH values (e.g., acidic, neutral, and basic) to find the optimal condition for your specific catalyst and setup.
-
Possible Cause 2: Catalyst Type and Preparation. Not all TiO₂ catalysts are equal. The method of preparation and the resulting properties (e.g., crystal phase, surface area, defect sites) play a crucial role.
-
Troubleshooting Steps:
-
Catalyst Comparison: Test different commercially available TiO₂ catalysts (e.g., Degussa P25) as well as lab-prepared catalysts. Catalysts prepared under different conditions (e.g., temperature, presence of mineral acids) can exhibit different selectivities.[1]
-
Section 3: Troubleshooting Biocatalytic Synthesis with Nitrilases
Biocatalysis, particularly the use of nitrilase enzymes to convert 3-cyanopyridine to nicotinic acid, is a highly attractive green chemistry approach due to its high selectivity and mild reaction conditions.[3][4]
FAQ 3: My whole-cell biocatalysis using a nitrilase-expressing E. coli strain for the conversion of 3-cyanopyridine to nicotinic acid is stalling at high substrate concentrations. How can I overcome this substrate inhibition?
Substrate inhibition is a known challenge in nitrilase-catalyzed reactions, which can limit the productivity of the process at an industrial scale.[4]
Possible Cause: High Local Substrate Concentration. A high concentration of 3-cyanopyridine can be toxic to the microbial cells or directly inhibit the nitrilase enzyme.
-
Troubleshooting Steps:
-
Fed-Batch Strategy: Instead of adding the entire substrate at the beginning of the reaction, implement a fed-batch approach. This involves the gradual addition of 3-cyanopyridine over time, maintaining a low but sufficient substrate concentration in the reactor. This method has been successfully used to achieve high product titers.[4]
-
Immobilization: Immobilize the whole cells in a suitable matrix (e.g., alginate, polyacrylamide). Immobilization can enhance the stability of the biocatalyst and may create a microenvironment that protects the cells from high substrate concentrations.[3] It also simplifies catalyst reuse.
-
Enzyme Engineering: If possible, consider protein engineering of the nitrilase to improve its substrate tolerance. Techniques like site-directed mutagenesis can be employed to enhance the enzyme's catalytic efficiency and stability.[3][4]
-
Experimental Protocol: Whole-Cell Bioconversion of 3-Cyanopyridine to Nicotinic Acid
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain expressing the desired nitrilase in a suitable growth medium until the optimal cell density is reached.
-
Induce the expression of the nitrilase enzyme (e.g., with IPTG).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris buffer, pH 7.5).[3]
-
-
Bioconversion Reaction:
-
Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 500 mg/mL fresh cell mass).[3]
-
Place the cell suspension in a temperature-controlled reactor (e.g., 37 °C).[3]
-
Start the reaction by adding 3-cyanopyridine. For a fed-batch process, add the substrate incrementally over several hours.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC for the consumption of 3-cyanopyridine and the formation of nicotinic acid.
-
-
Product Recovery:
-
After the reaction is complete, separate the biocatalyst (cells) by centrifugation or filtration.
-
Adjust the pH of the supernatant to precipitate the nicotinic acid.
-
Collect the precipitated product by filtration and dry it.
-
Section 4: Comparative Overview of Alternative Catalysts
| Catalyst Type | Typical Substrate | Advantages | Common Challenges |
| Heterogeneous (e.g., V-Ti oxides) | 3-Picoline | - Solvent-free process- High conversion rates possible | - High temperatures required- Byproduct formation (over-oxidation)- Catalyst deactivation- Product isolation (desublimation)[1] |
| Photocatalysts (e.g., TiO₂) | 3-Picoline | - Mild reaction conditions (ambient temp/pressure)- Uses light as an energy source | - Low selectivity is a common issue- Low quantum yields- Catalyst fouling |
| Biocatalysts (e.g., Nitrilases) | 3-Cyanopyridine | - High selectivity (often 100%)- Mild reaction conditions (aqueous, neutral pH, low temp)- Environmentally friendly | - Substrate/product inhibition- Lower volumetric productivity compared to some chemical routes- Requires enzyme/strain development[4] |
Section 5: Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Heterogeneous Catalysis
Caption: Troubleshooting decision tree for low yields in heterogeneous catalytic synthesis of nicotinic acid.
References
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. Available at: [Link]
-
Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA, 54(9), 508-511. Available at: [Link]
-
Yadav, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Yadav, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Available at: [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-cyano-6-hydroxy-2-methylnicotinate
Welcome to the technical support center for the synthesis and optimization of Methyl 5-cyano-6-hydroxy-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthesis. The information herein is based on established principles of heterocyclic chemistry, drawing parallels from similar well-documented syntheses.
Introduction to the Synthesis
The synthesis of highly substituted pyridines like this compound is a common challenge in medicinal chemistry. A robust and well-optimized reaction is crucial for obtaining high yields and purity, which are critical for downstream applications. A common and effective method for constructing the pyridine core of this molecule is a modified Hantzsch pyridine synthesis.[1][2] This multicomponent reaction offers a convergent approach to the target molecule.
The proposed synthetic route involves the condensation of an enamine (derived from a β-ketoester and ammonia), an α,β-unsaturated carbonyl compound, and a source of the cyano group. Optimization of this reaction requires careful control of several parameters to maximize yield and minimize the formation of byproducts.
Proposed Synthetic Pathway: Modified Hantzsch Synthesis
A plausible pathway for the synthesis of this compound is the reaction of methyl acetoacetate, malononitrile, and a source of ammonia, followed by an oxidation step.
Caption: Proposed Hantzsch-type synthesis pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Hantzsch-type syntheses can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Causality: The reaction kinetics might be slow under the current conditions.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to side product formation.
-
Catalyst: The use of a catalytic amount of a weak acid (e.g., acetic acid) can sometimes facilitate the initial condensation steps.[4]
-
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Causality: The formation of Michael addition byproducts or self-condensation of the starting materials are common side reactions.
-
Solution:
-
Control Stoichiometry: Ensure precise measurement of your starting materials. An excess of one reactant can favor side reactions.
-
Order of Addition: The order in which you add the reactants can be critical. It is often beneficial to pre-form the enamine intermediate before adding the other components.[5]
-
-
-
Product Degradation: The product might be unstable under the reaction or workup conditions.
-
Causality: The hydroxypyridine moiety can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution:
-
Milder Workup: Use a buffered aqueous solution for workup to avoid extreme pH changes.
-
Lower Temperature: If the reaction is exothermic, consider cooling the reaction vessel during the initial stages.
-
-
Q2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could this impurity be and how can I avoid it?
A2: A common impurity in this synthesis is the corresponding dihydropyridine intermediate, which has not been fully oxidized.
-
Causality: Incomplete oxidation is a frequent issue in Hantzsch syntheses.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete oxidation.
-
Solutions:
-
Choice of Oxidant: If you are relying on atmospheric oxygen, the oxidation can be slow and inefficient. Consider using a mild chemical oxidant such as sodium nitrite in acetic acid or manganese dioxide.
-
Extended Reaction Time Post-Condensation: After the initial condensation reaction appears complete by TLC, continue stirring the reaction mixture exposed to air for an extended period (e.g., 12-24 hours) to facilitate oxidation.
-
Post-Workup Oxidation: In some cases, the crude product can be dissolved in a suitable solvent and treated with an oxidizing agent to convert the remaining dihydropyridine to the desired pyridine.
-
Q3: The reaction mixture becomes a thick, intractable sludge. What is happening and how can I prevent this?
A3: The formation of a thick precipitate or sludge is often due to the low solubility of intermediates or the final product in the reaction solvent.
-
Causality: As the reaction progresses, the product may crystallize out of the solution, trapping reactants and hindering the reaction.
-
Solutions:
-
Solvent Choice: The choice of solvent is critical. A solvent that can solubilize both the starting materials and the product is ideal. Consider switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
Solvent Mixture: A mixture of solvents can sometimes provide the desired solubility profile. For example, a mixture of ethanol and toluene.
-
Higher Dilution: Running the reaction at a higher dilution (i.e., using more solvent) can help to keep all components in solution. This may, however, decrease the reaction rate, so a balance needs to be found.
-
Temperature: Increasing the reaction temperature may improve solubility.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base in this reaction?
A: A base, often a secondary amine like piperidine or morpholine, typically acts as a catalyst for the initial Knoevenagel condensation between the active methylene compound (malononitrile) and one of the carbonyl components.[6][7] It facilitates the deprotonation of the active methylene group, initiating the reaction cascade.
Q: Can I use a different β-ketoester?
A: Yes, other β-ketoesters (e.g., ethyl acetoacetate) can be used. However, this will result in the corresponding ethyl ester of the final product. The choice of the ester group can influence the reaction kinetics and the physical properties (e.g., solubility, crystallinity) of the product.
Q: How do I best purify the final product?
A: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) is often the most effective method for obtaining highly pure material.
-
Silica Gel Chromatography: If there are multiple impurities or impurities with similar polarity to the product, column chromatography is necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point.[3]
Q: What are the key safety precautions for this reaction?
A:
-
Malononitrile: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: The solvents used (e.g., methanol, DMF) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Exothermic Reaction: The reaction can be exothermic. It is advisable to use an ice bath to control the temperature during the initial addition of reagents.
Optimized Reaction Parameters (Example)
The following table provides a starting point for the optimization of the reaction conditions. The optimal conditions will need to be determined empirically for your specific laboratory setup.
| Parameter | Range | Starting Point | Rationale |
| Temperature | 25 - 100 °C | 60 °C | Balances reaction rate with minimizing side product formation. |
| Solvent | Ethanol, Methanol, DMF | Ethanol | A good balance of solubility and ease of removal. |
| Catalyst | Piperidine, Morpholine | Piperidine (5 mol%) | Effective catalyst for the initial condensation. |
| Reaction Time | 2 - 24 hours | 8 hours | Should be monitored by TLC or LC-MS. |
| Stoichiometry | 1:1:1 (Ketoester:Malononitrile:Ammonia source) | 1:1:1.2 | A slight excess of the ammonia source can drive the reaction to completion. |
References
- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P
-
(48) methyl-6-methyinicotinate Route of Synthesis. (URL: [Link])
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). (URL: [Link])
-
Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. (URL: [Link])
- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google P
-
Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (URL: [Link])
- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: [Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
-
Hantzsch pyridine synthesis - overview - ChemTube3D. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors - SciSpace. (URL: [Link])
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (URL: [Link])
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (URL: [Link])
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])
-
THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES. (URL: [Link])
-
Gewald Reaction - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 5-cyano-6-hydroxy-2-methylnicotinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structure and physicochemical properties is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's identity, purity, and structural nuances.[1] This guide offers a comprehensive comparison of the spectroscopic characteristics of Methyl 5-cyano-6-hydroxy-2-methylnicotinate, a versatile heterocyclic scaffold, and its derivatives. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will explore how subtle changes in the molecular structure are reflected in the spectral data, providing invaluable insights for researchers in the pharmaceutical sciences.
The Core Scaffold: this compound
This compound (C₉H₈N₂O₃, CAS: 71408-02-1) is a substituted pyridine derivative with multiple functional groups that contribute to its unique spectroscopic signature.[2][3] Understanding the expected spectral features of this core structure is the first step in comparing its derivatives.
Molecular Structure of this compound:
Caption: Molecular structure of the core compound.
Spectroscopic Characterization Techniques: A Comparative Workflow
The comprehensive analysis of this compound and its derivatives relies on a suite of spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a holistic view of the compound.
Caption: Workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of labile protons like the hydroxyl group.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR for adequate signal dispersion.
-
Tune and shim the probe for the specific solvent and sample.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Interpreting the Spectra: A Comparative Approach
The chemical shifts (δ), coupling constants (J), and integration values in the NMR spectra provide a wealth of information. When comparing the parent compound with its derivatives, focus on the following:
-
Chemical Shifts of Aromatic Protons: The substituents on the pyridine ring will influence the electron density and thus the chemical shifts of the remaining aromatic protons. Electron-withdrawing groups (like the cyano group) will deshield nearby protons, shifting their signals downfield (to higher ppm values).
-
Methyl Group Signals: The chemical shifts of the 2-methyl and the ester's methyl group will be sensitive to changes in the electronic environment.
-
Hydroxyl Proton: The signal for the 6-hydroxy proton is often a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Derivatization at this position will cause this signal to disappear and new signals corresponding to the new functional group to appear.
-
¹³C Chemical Shifts: The carbon of the cyano group will appear in a characteristic region (around 115-125 ppm). The carbonyl carbon of the ester will be significantly downfield (around 160-170 ppm). Changes in substituents will cause predictable shifts in the signals of the pyridine ring carbons.
Comparison with a Derivative: Methyl 6-methylnicotinate
Let's consider a simpler derivative, Methyl 6-methylnicotinate, which lacks the cyano and hydroxyl groups.
| Compound | Aromatic Protons (δ, ppm) | 2-CH₃ (δ, ppm) | 6-CH₃ (δ, ppm) | OCH₃ (δ, ppm) |
| This compound (Predicted) | ~8.0-8.5 (1H, s) | ~2.7 (3H, s) | - | ~3.9 (3H, s) |
| Methyl 6-methylnicotinate | 9.0 (1H, d), 8.1 (1H, dd), 7.3 (1H, d) | - | 2.6 (3H, s) | 3.9 (3H, s) |
Data for Methyl 6-methylnicotinate from various sources.[4]
The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group in the parent compound will significantly alter the chemical shifts of the aromatic proton compared to Methyl 6-methylnicotinate. The single aromatic proton in the parent compound is expected to be a singlet, whereas the three aromatic protons in the derivative show characteristic splitting patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Liquid Samples: A thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the IR beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Key Vibrational Frequencies to Compare:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Changes in Derivatives |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | Disappears upon alkylation or acylation of the hydroxyl group. |
| C≡N (cyano) | Stretching | 2220-2260 | Will be absent in derivatives where this group is modified or removed. |
| C=O (ester) | Stretching | 1700-1750 | The exact position is sensitive to conjugation and electronic effects of other substituents. |
| C=C, C=N (aromatic) | Stretching | 1400-1600 | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring. |
| C-O (ester) | Stretching | 1000-1300 |
Comparison with a Derivative: 5-Methylnicotinonitrile
This derivative lacks the hydroxyl and ester groups but retains the cyano group.
-
This compound: Will show a broad O-H stretch, a C≡N stretch, and a C=O stretch.
-
5-Methylnicotinonitrile: Will show a C≡N stretch but will lack the O-H and C=O stretches.[5]
This direct comparison allows for the confirmation of the presence or absence of these key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a cuvette.
-
Record the spectrum of the sample solution in a matched cuvette over a range of wavelengths (typically 200-800 nm).
-
Interpreting UV-Vis Spectra:
The spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.
-
Chromophores: The pyridine ring, cyano group, and carbonyl group are all chromophores that contribute to the UV-Vis absorption.
-
Effect of Substitution: Adding or modifying substituents on the pyridine ring will alter the extent of conjugation and the energy of the electronic transitions, leading to shifts in λ_max.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by extending the conjugated system or by electron-donating groups.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.
-
-
Solvatochromism: The polarity of the solvent can also affect the λ_max, particularly for polar molecules.
Expected Spectra and Comparison:
-
This compound: The extensive conjugation and multiple chromophores in this molecule are expected to result in a complex UV-Vis spectrum with absorptions at longer wavelengths compared to simpler pyridines.
-
Derivatives:
-
Alkylation of the hydroxyl group may cause a slight shift in λ_max.
-
Removal of the cyano or carbonyl groups would likely lead to a hypsochromic shift as it would alter the electronic nature of the conjugated system.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecule intact, providing a clear molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Interpreting Mass Spectra:
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. For this compound, the expected monoisotopic mass is approximately 192.05 g/mol .
-
Fragmentation Pattern: In EI-MS, the molecular ion can fragment into smaller, characteristic ions. Analyzing the mass differences between fragments can help to piece together the structure of the molecule. Common fragmentation patterns for this scaffold might include:
-
Loss of the methoxy group (-OCH₃, 31 Da) from the ester.
-
Loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).
-
Loss of a methyl radical (-CH₃, 15 Da).
-
Cleavage of the pyridine ring.
-
Comparative Fragmentation Analysis:
By comparing the mass spectra of the parent compound and its derivatives, one can pinpoint which part of the molecule has been modified. For example, if a derivative shows a molecular ion peak that is 14 Da higher than the parent, it suggests the addition of a methylene (-CH₂) group, such as in the ethyl ester derivative.
Case Study: Hypothetical Derivatives and Their Spectroscopic Signatures
To illustrate the power of this comparative approach, let's consider two hypothetical derivatives of this compound and predict their key spectroscopic differences.
Derivative 1: Methyl 6-methoxy-5-cyano-2-methylnicotinate (Alkylation of the hydroxyl group)
-
¹H NMR: The broad singlet for the -OH proton will be absent. A new singlet integrating to 3 protons will appear around 3.8-4.2 ppm, corresponding to the new methoxy group. The chemical shift of the aromatic proton may be slightly affected.
-
¹³C NMR: A new carbon signal will appear around 55-60 ppm for the methoxy carbon.
-
FTIR: The broad O-H stretching band will be absent.
-
Mass Spec: The molecular ion peak will be at m/z 206 (14 Da higher than the parent compound).
Derivative 2: 6-hydroxy-2-methyl-5-nicotinonitrile (Hydrolysis of the ester to a carboxylic acid)
-
¹H NMR: The singlet for the ester's methyl group will be absent. A new, very broad singlet will appear far downfield (typically >10 ppm) for the carboxylic acid proton.
-
¹³C NMR: The signal for the ester's methyl carbon will be absent. The chemical shift of the carbonyl carbon may shift slightly.
-
FTIR: A very broad O-H stretching band (for the carboxylic acid) will be present, often overlapping with the C-H stretching region. The C=O stretching frequency may shift slightly.
-
Mass Spec: The molecular ion peak will be at m/z 178 (14 Da lower than the parent compound).
Conclusion
The spectroscopic comparison of this compound and its derivatives is a powerful strategy for confirming successful synthesis, elucidating molecular structures, and understanding structure-property relationships. By systematically analyzing the data from NMR, FTIR, UV-Vis, and Mass Spectrometry, researchers can gain a detailed understanding of how chemical modifications impact the physicochemical properties of these important heterocyclic compounds. This guide provides a foundational workflow and interpretive framework to aid scientists in their research and development endeavors.
References
-
PubChem. Methyl 6-methylnicotinate. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Methylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate. National Center for Biotechnology Information. [Link]
-
Walsh Medical Media. Spectroscopic Techniques in Modern Drug Characterization. [Link]
- Google Patents. Synthetic method of 6-methyl nicotine.
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
SpectraBase. Methylnicotinate. [Link]
-
PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]
Sources
- 1. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SmallMolecules.com | this compound| ChemScene (5g) from chemscene | SmallMolecules.com [smallmolecules.com]
- 3. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylnicotinonitrile | C7H6N2 | CID 637838 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl 5-cyano-6-hydroxy-2-methylnicotinate
In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of robust research and development.[1][2] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This guide provides an in-depth comparison of key analytical techniques for the structural validation of Methyl 5-cyano-6-hydroxy-2-methylnicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry.
Our approach is rooted in the principle of orthogonal validation, where multiple, independent analytical methods are employed to build a comprehensive and self-corroborating structural dossier. We will delve into the "why" behind experimental choices, offering insights honed from years of practical experience in structural elucidation.
The Subject of Our Investigation: this compound
Molecular Formula: C₉H₈N₂O₃ CAS Number: 71408-02-1
Structure:
Before proceeding with any synthesis or application, it is imperative to confirm that the synthesized molecule indeed possesses this precise arrangement of atoms. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction in achieving this goal.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The "Gold Standard" for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR will be indispensable.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
Causality Behind the Experiment: ¹H NMR will allow us to identify and count the distinct proton environments in the molecule. The chemical shift of each proton provides clues about its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another.
Expected ¹H NMR Data (Predicted):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH | The acidic proton of the hydroxyl group is expected to be significantly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |
| ~8.5 | Singlet | 1H | H4 | The proton at the 4-position of the pyridine ring is deshielded by the electron-withdrawing cyano and ester groups. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a typical range for this functional group. |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons attached to the pyridine ring at the 2-position are expected in this region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the -OH group.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Causality Behind the Experiment: ¹³C NMR provides a count of the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl).
Expected ¹³C NMR Data (Predicted):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~160 | C6-OH | The carbon attached to the hydroxyl group is deshielded. |
| ~155 | C2-CH₃ | The carbon at the 2-position of the pyridine ring. |
| ~145 | C4 | The carbon at the 4-position of the pyridine ring. |
| ~117 | C≡N | The carbon of the cyano group. |
| ~105 | C5-CN | The carbon attached to the cyano group. |
| ~95 | C3-COOCH₃ | The carbon attached to the ester group. |
| ~53 | -OCH₃ | The methyl carbon of the ester group. |
| ~20 | -CH₃ | The methyl carbon attached to the pyridine ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon will appear as a singlet).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Causality Behind the Experiment: Each functional group vibrates at a characteristic frequency. By identifying these vibrational frequencies, we can confirm the presence of key functionalities like the hydroxyl (-OH), cyano (-C≡N), and carbonyl (C=O) groups in our target molecule.
Expected FTIR Data (Predicted):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2230-2210 | C≡N stretch | Cyano (-C≡N) |
| ~1730-1710 | C=O stretch | Ester Carbonyl (C=O) |
| ~1600-1450 | C=C and C=N stretches | Aromatic Ring |
| ~1300-1000 | C-O stretch | Ester (C-O) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues.
Causality Behind the Experiment: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the molecular formula. The fragmentation pattern in the mass spectrum can help to piece together the different components of the molecule.
Expected Mass Spectrometry Data:
| m/z (Predicted) | Ion |
| 192.0535 | [M]⁺ (Molecular Ion) |
| 193.0613 | [M+H]⁺ (Protonated Molecule) |
| 215.0433 | [M+Na]⁺ (Sodium Adduct) |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infusion and Ionization:
-
Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the protonated molecule [M+H]⁺.
-
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap) to measure the m/z values with high accuracy.
-
Data Analysis:
-
Determine the exact mass of the molecular ion or protonated molecule.
-
Use the exact mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern (if any) to support the proposed structure.
-
Section 4: Single-Crystal X-ray Diffraction - The Definitive Structure
While the spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional structure of a molecule in the solid state.[5][6]
Causality Behind the Experiment: By diffracting X-rays off a well-ordered crystal, we can determine the precise positions of all atoms in the molecule, providing definitive proof of its structure, including bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The diffracted X-rays are detected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.
-
The initial structural model is then refined to best fit the observed diffraction data.
-
-
Data Visualization: The final refined structure is visualized using specialized software, providing a 3D model of the molecule.
Comparative Summary and Workflow
| Technique | Information Gained | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity | Excellent for detailed structural elucidation in solution | Can be complex for molecules with overlapping signals |
| ¹³C NMR | Carbon environments | Provides a count of unique carbons | Lower sensitivity, requires more sample or longer acquisition time |
| FTIR | Functional groups present | Rapid, non-destructive, good for identifying key functionalities | Does not provide information on the overall molecular framework |
| HRMS | Molecular weight, molecular formula | High accuracy and sensitivity | Provides limited information on connectivity |
| X-ray Diffraction | Unambiguous 3D structure | The "gold standard" for structural confirmation | Requires suitable single crystals, which can be difficult to grow |
Recommended Validation Workflow
Caption: Recommended workflow for the structural validation of a novel organic compound.
Conclusion
The structural validation of this compound, like any novel compound destined for further research, requires a multi-faceted analytical approach. While NMR, FTIR, and MS provide a highly confident structural assignment, single-crystal X-ray diffraction remains the ultimate arbiter for unambiguous proof. By judiciously applying these techniques and understanding the causality behind each experimental choice, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.
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A Researcher's Guide to Assessing the Novelty of Methyl 5-cyano-6-hydroxy-2-methylnicotinate Derivatives
In the competitive landscape of drug discovery and development, the pursuit of novel chemical entities is paramount. The nicotinic acid scaffold, a derivative of niacin (Vitamin B3), has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific class of these compounds, Methyl 5-cyano-6-hydroxy-2-methylnicotinate derivatives, providing a comprehensive framework for assessing their novelty. For researchers, scientists, and drug development professionals, this document outlines the critical steps and experimental considerations necessary to establish the unique value of these derivatives.
The core of innovation lies not just in the synthesis of new molecules but in the rigorous evaluation of their structural, synthetic, and functional distinctiveness. This guide will navigate you through these crucial aspects, offering both theoretical grounding and practical, field-proven protocols.
The Foundational Scaffold: this compound
The starting point for our exploration is the core molecule, this compound. Its structure presents multiple reactive sites amenable to chemical modification, making it an attractive scaffold for generating a diverse library of derivatives. Understanding the inherent properties of this scaffold is the first step in appreciating the novelty of its subsequent modifications.
A crucial strategy in designing novel derivatives is the concept of bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties to enhance the desired biological activity or to mitigate undesirable effects.[3] This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
A Multi-faceted Approach to Novelty Assessment
Assessing the novelty of a chemical compound is not a singular event but a multi-pronged endeavor. It requires a systematic evaluation of its chemical structure, the ingenuity of its synthesis, and its unique biological or material properties.
Workflow for assessing the novelty of chemical derivatives.
Structural Novelty: Charting Unexplored Chemical Space
The first and most fundamental test of novelty is to determine if the synthesized derivative has been previously reported. This involves a thorough search of chemical databases.
Key Tools and Techniques:
-
Chemical Structure Databases: Platforms like SciFinder, Reaxys, and PubChem are indispensable for conducting comprehensive searches based on chemical structure, substructure, and similarity.[4]
-
Computational Tools: Software that can predict chemical novelty based on untargeted mass spectrometry data and literature reports can accelerate the discovery of new natural products.[5] These tools often calculate novelty scores to highlight promising candidates.[5]
The goal is to ascertain whether the exact structure or a closely related analog has been documented. Even minor structural modifications can lead to significant changes in biological activity, a concept that underpins much of medicinal chemistry.
Synthetic Novelty: The Art and Efficiency of Creation
A novel compound can also be distinguished by the innovative method of its synthesis.[6] A new synthetic route that is more efficient, scalable, or environmentally friendly adds significant value.
Key Considerations:
-
Innovative Methodologies: The use of new reagents, catalysts, or reaction conditions that enable previously challenging transformations.
-
Improved Efficiency: A synthetic pathway that offers a higher overall yield, fewer steps, or easier purification compared to existing methods.
-
Green Chemistry: The application of principles that reduce or eliminate the use of hazardous substances.
Documenting and comparing the synthetic route to established methods is crucial for demonstrating synthetic novelty.
Functional Novelty: Unveiling Unique Biological Activities
Ultimately, the value of a new derivative in a pharmaceutical context is defined by its biological function. This is where a well-designed experimental cascade is essential to uncover unique and potentially therapeutic activities. Heterocyclic compounds, including pyridine derivatives, are known to exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[7]
Experimental Protocols for Functional Characterization
The following section provides detailed, step-by-step methodologies for key in vitro assays to assess the functional novelty of this compound derivatives.
Anticancer Activity Assessment
Pyridine derivatives have shown significant promise as anticancer agents.[8] A primary screen for anticancer activity often involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.[9][10]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | [Insert Data] |
| Derivative 2 | MCF-7 | [Insert Data] |
| Doxorubicin | MCF-7 | [Insert Data] |
| Derivative 1 | A549 | [Insert Data] |
| Derivative 2 | A549 | [Insert Data] |
| Doxorubicin | A549 | [Insert Data] |
Hypothetical mechanism of anticancer action.
Antimicrobial Activity Assessment
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[11] Nicotinic acid derivatives have demonstrated potential in this area.[12]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive control in MHB directly in the 96-well plates.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[14]
-
Controls: Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] |
Workflow for MIC determination by broth microdilution.
Antioxidant Activity Assessment
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest.[15] Several methods can be used to evaluate antioxidant activity, often categorized as hydrogen atom transfer (HAT) or single electron transfer (SET) based assays.[16]
Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess antioxidant activity.
Materials:
-
DPPH solution (in methanol)
-
Test compounds (dissolved in methanol)
-
Positive control (e.g., Ascorbic acid)
-
Methanol
-
96-well plates
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
DPPH Addition: Add 100 µL of DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 (effective concentration to scavenge 50% of DPPH radicals).
Data Presentation:
| Compound | DPPH Scavenging EC50 (µg/mL) |
| Derivative 1 | [Insert Data] |
| Derivative 2 | [Insert Data] |
| Ascorbic Acid | [Insert Data] |
In Silico and Preliminary ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its potential as a drug candidate. Many of these properties can be predicted using computational tools.[17]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Predicts drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
-
Toxicity Prediction: In silico models can predict potential toxicities, such as mutagenicity and carcinogenicity.
-
Metabolic Stability: Prediction of susceptibility to metabolism by cytochrome P450 enzymes.
While in silico predictions are a valuable starting point, they must be validated by in vitro and in vivo experiments as the compound progresses through the development pipeline.[18]
Conclusion: Synthesizing Evidence for Novelty
The assessment of novelty for this compound derivatives is a comprehensive process that integrates chemical informatics, synthetic chemistry, and biological evaluation. By systematically addressing structural, synthetic, and functional aspects, researchers can build a robust case for the uniqueness and potential utility of their compounds. This guide provides a foundational framework, but it is the ingenuity and rigorous execution of these principles that will ultimately lead to the discovery of truly novel and impactful chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
